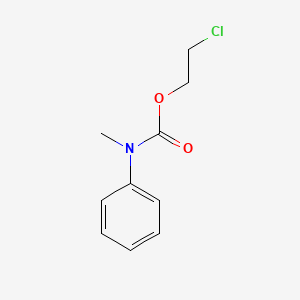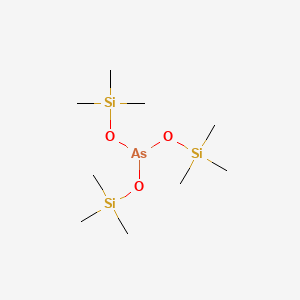
Arsenous acid, tris(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenous acid, tris(trimethylsilyl) ester, with the chemical formula C₉H₂₇AsO₃Si₃ and CAS registry number 55429-29-3, is a compound utilized in organic synthesis, particularly as a reagent in the protection of hydroxy groups . This compound is known for its role in facilitating the formation of silyl ethers and is valued for its involvement in chemical transformations involving arsenic-containing functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of arsenous acid, tris(trimethylsilyl) ester typically involves the reaction of arsenous acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction can be represented as follows:
As(OH)3+3TMSCl→As(O-TMS)3+3HCl
where TMSCl represents trimethylsilyl chloride and As(O-TMS)₃ represents this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Arsenous acid, tris(trimethylsilyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as alcohols or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield arsenic acid derivatives, while reduction with sodium borohydride can produce arsenic trihydride .
Wissenschaftliche Forschungsanwendungen
Arsenous acid, tris(trimethylsilyl) ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of arsenous acid, tris(trimethylsilyl) ester involves the interaction of the trimethylsilyl groups with hydroxy groups in target molecules, leading to the formation of silyl ethers. This process protects the hydroxy groups from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trimethylsilyl groups and their ability to form stable silyl ethers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl arsenite:
Trimethylsilyl diphenylphosphinite: A compound used in similar silylation reactions.
Uniqueness
Arsenous acid, tris(trimethylsilyl) ester is unique in its ability to protect hydroxy groups while incorporating arsenic into the molecular structure. This dual functionality makes it valuable in specific synthetic applications where both silylation and arsenic incorporation are desired .
Eigenschaften
CAS-Nummer |
55429-29-3 |
|---|---|
Molekularformel |
C9H27AsO3Si3 |
Molekulargewicht |
342.49 g/mol |
IUPAC-Name |
tris(trimethylsilyl) arsorite |
InChI |
InChI=1S/C9H27AsO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 |
InChI-Schlüssel |
CWZNQWMMDOIFQC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[As](O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



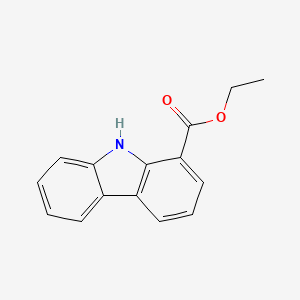
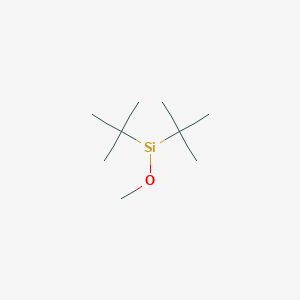
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
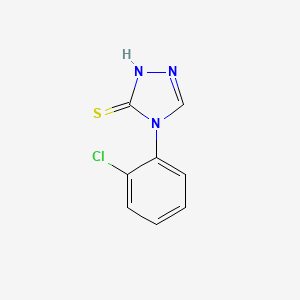
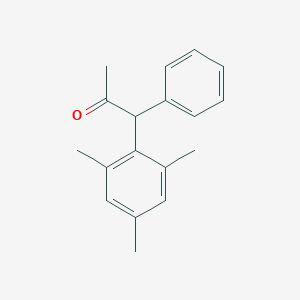
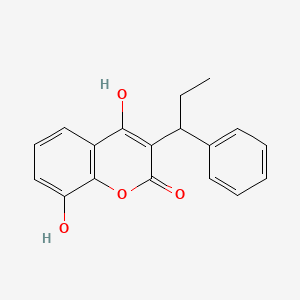
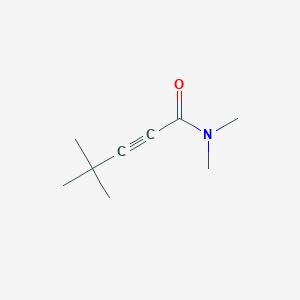
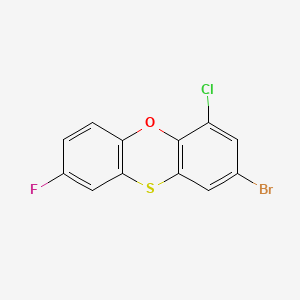
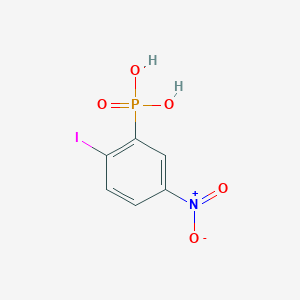
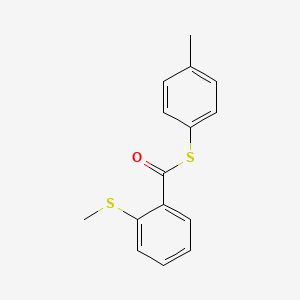
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
